N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is a synthetic small-molecule compound featuring a quinazoline core substituted with a fluorine atom at the 6-position and a pyrrolidine-3-carboxamide moiety at the 4-position. This compound is hypothesized to act as a kinase inhibitor, given the structural resemblance to known kinase-targeting quinazoline derivatives.
Properties
IUPAC Name |
N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-17(2,3)21-16(23)11-6-7-22(9-11)15-13-8-12(18)4-5-14(13)19-10-20-15/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRAEVNGDDNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the quinazoline core One common approach is the cyclization of an appropriate o-aminobenzamide derivative with a suitable fluorinating agent to introduce the fluorine atom at the 6-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural complexity allows for the exploration of binding affinities and mechanisms of action.
Medicine: The potential medicinal applications of this compound are vast. It may be investigated for its therapeutic properties, such as antiviral, antibacterial, or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound could be utilized in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound's binding affinity and specificity determine its biological activity, which can be elucidated through various biochemical and biophysical techniques.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent Application EP 4 374 877 A2 (2024) discloses two pyridazine-based compounds with structural and functional similarities:
(3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide
(3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl)-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide
Key Structural Differences:
Pharmacological Implications:
- Kinase Selectivity : The quinazoline core of the target compound may favor binding to EGFR or HER2 kinases, whereas pyridazine derivatives in the patent are tailored for broader kinase inhibition (e.g., VEGFR, PDGFR) due to trifluoromethyl-pyrimidine substituents .
- Metabolic Stability : The tert-butyl group in the target compound likely reduces oxidative metabolism compared to the morpholine-ethoxy group in the patent compounds, which may undergo rapid cleavage in vivo .
- Solubility : The trifluoromethyl groups in the patent analogues enhance lipophilicity but may reduce aqueous solubility relative to the fluorine-pyrrolidine-carboxamide motif in the target compound.
Functional Comparison with Other Quinazoline Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Key Structural Advantage |
|---|---|---|---|
| Gefitinib | EGFR | 2.5 | Anilinoquinazoline |
| Erlotinib | EGFR | 1.2 | Acetylenic side chain |
| Target Compound | Hypothesized: HER2/EGFR | N/A | tert-butyl for stability |
| Lapatinib | HER2/EGFR | 10.8 | Dual kinase inhibition |
The tert-butyl substitution in the target compound could confer superior metabolic stability over gefitinib and erlotinib, which are prone to CYP3A4-mediated degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
